

Spectroscopic Characterization of 3-Ethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethylphenylboronic acid**

Cat. No.: **B1591091**

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Ethylphenylboronic acid** (CAS No. 90555-65-0), a key building block in pharmaceutical and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction: The Importance of Rigorous Characterization

3-Ethylphenylboronic acid is an organoboron compound featuring an ethyl-substituted phenyl ring and a boronic acid functional group. Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions makes it a valuable intermediate in the synthesis of complex organic molecules. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability and reproducibility of subsequent synthetic transformations.

This guide delves into the core spectroscopic techniques used to elucidate the structure of **3-Ethylphenylboronic acid**, providing both theoretical understanding and practical experimental protocols.

Molecular Structure and Spectroscopic Overview

The structure of **3-Ethylphenylboronic acid** dictates its characteristic spectroscopic features. Understanding the connectivity of the atoms is the first step in predicting and interpreting its spectra.

Figure 1. Chemical structure of **3-Ethylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Expected ¹H NMR Data:

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.8-7.4	m	4H	Aromatic protons
~4.5-5.5	br s	2H	B(OH) ₂
2.67	q, J = 7.6 Hz	2H	-CH ₂ -
1.25	t, J = 7.6 Hz	3H	-CH ₃

Note: The chemical shifts of aromatic protons and the boronic acid protons can vary depending on the solvent and concentration due to hydrogen bonding and oligomerization.[\[1\]](#) A low-resolution spectrum is available from some suppliers.[\[2\]](#)

Interpretation Insights:

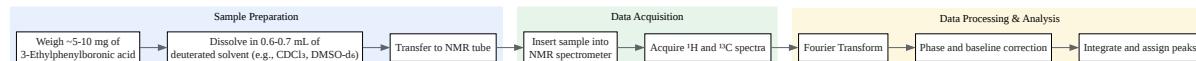
- **Aromatic Region:** The protons on the phenyl ring will appear as a complex multiplet due to their differing chemical environments and spin-spin coupling.

- Ethyl Group: The ethyl group will present as a classic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃-) protons, with a coupling constant (J) of approximately 7.6 Hz.
- Boronic Acid Protons: The hydroxyl protons of the boronic acid group often appear as a broad singlet. Its chemical shift is highly variable and can exchange with deuterium in deuterated solvents like D₂O or CD₃OD, leading to its disappearance from the spectrum.[\[1\]](#) The use of d₄-methanol is a common technique to break up the boroxine (boronic acid anhydride trimer) that can form and lead to complex spectra.[\[1\]](#)

¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments in the molecule.

Expected ¹³C NMR Data:


Chemical Shift (δ) (ppm)	Assignment
~145	C-3 (ipso-carbon attached to ethyl group)
~135-128	Aromatic CH carbons
~130	C-1 (ipso-carbon attached to boron)
~29	-CH ₂ -
~15	-CH ₃

Note: The carbon atom attached to the boron (C-B) can sometimes be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.[\[3\]](#)

Interpretation Insights:

- Aromatic Carbons: The spectrum will show distinct signals for the four different types of aromatic carbons.
- Ethyl Group Carbons: Two signals in the aliphatic region will correspond to the methylene and methyl carbons of the ethyl group.

- C-B Carbon: The ipso-carbon attached to the boron atom is expected to be in the downfield region of the aromatic signals.

[Click to download full resolution via product page](#)

Figure 2. General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

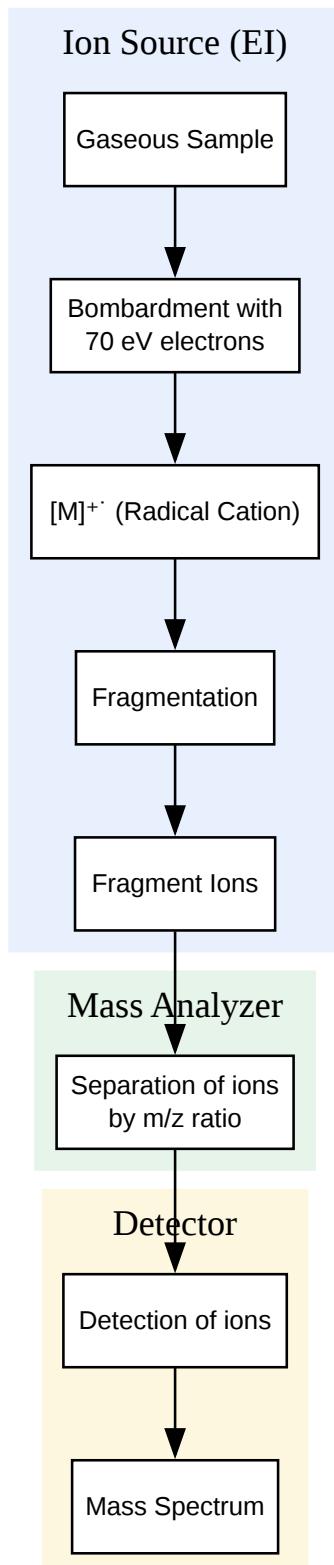
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3600-3200 (broad)	O-H stretch	B(OH) ₂
~3100-3000	C-H stretch	Aromatic
~2970-2850	C-H stretch	Aliphatic (ethyl group)
~1600, ~1475	C=C stretch	Aromatic ring
~1350-1310	B-O stretch	Boronic acid
~1200-1000	B-C stretch	Aryl-boron bond
~800-600	C-H bend	Aromatic (out-of-plane)

Interpretation Insights:

- O-H Stretch: A broad and strong absorption band in the region of $3600\text{-}3200\text{ cm}^{-1}$ is a key indicator of the hydroxyl groups of the boronic acid.
- C-H Stretches: Sharp peaks just above 3000 cm^{-1} are characteristic of aromatic C-H stretching, while those just below 3000 cm^{-1} are due to the aliphatic C-H bonds of the ethyl group.
- B-O and B-C Stretches: The absorptions corresponding to the B-O and B-C bonds are characteristic of boronic acids and provide strong evidence for the presence of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.


Expected MS Data (Electron Ionization - EI):

m/z	Interpretation
150	$[\text{M}]^+$ (Molecular Ion)
133	$[\text{M} - \text{OH}]^+$
122	$[\text{M} - \text{C}_2\text{H}_4]^+$ (McLafferty-like rearrangement) or $[\text{M} - \text{B}(\text{OH})_2 + \text{H}]^+$
105	$[\text{C}_8\text{H}_9]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Interpretation Insights:

- Molecular Ion: The molecular ion peak ($[\text{M}]^+$) at m/z 150 confirms the molecular weight of **3-Ethylphenylboronic acid ($\text{C}_8\text{H}_{11}\text{BO}_2$)**.^[4]
- Fragmentation: Electron ionization (EI) is a "hard" ionization technique that causes fragmentation of the molecule.^[5] Common fragmentation pathways for arylboronic acids

include the loss of hydroxyl groups and cleavage of the ethyl group. The observation of characteristic fragment ions helps to confirm the structure.

[Click to download full resolution via product page](#)

Figure 3. Electron Ionization Mass Spectrometry workflow.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for **3-Ethylphenylboronic acid**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3-Ethylphenylboronic acid**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or d₄-methanol to minimize oligomerization) in a clean, dry vial.[1][6]
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy (ATR Method)

- Instrument Preparation:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- Sample Analysis:
 - Place a small amount of the powdered **3-Ethylphenylboronic acid** onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]
 - Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (GC-MS with EI)

- Sample Preparation:
 - Prepare a dilute solution of **3-Ethylphenylboronic acid** in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization with a diol like pinacol may be necessary to improve volatility and chromatographic performance.[7]
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC).
 - The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like HP-5MS).[7]
 - The separated components elute from the GC and enter the mass spectrometer.
 - Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of **3-Ethylphenylboronic acid**. By carefully acquiring and interpreting the data from these methods, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the success of their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reddit.com [reddit.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. agilent.com [agilent.com]
- 5. jascoinc.com [jascoinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Ethylphenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591091#spectroscopic-data-of-3-ethylphenylboronic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com